molecular formula C17H20N4O4 B2569225 (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334377-32-0

(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2569225
CAS RN: 1334377-32-0
M. Wt: 344.371
InChI Key: MNVVWHNDLPACDT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Azole Derivatives: Furan derivatives have been incorporated into azole compounds, showing significant antimicrobial activities against various microorganisms. For example, some synthesized compounds based on furan-2-carbohydrazide displayed activity against tested microorganisms, indicating the potential for developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

  • Thioxothiazolidin-4-one Derivatives: A study on novel thioxothiazolidin-4-one derivatives containing furan moieties investigated their anticancer and antiangiogenic effects in mouse models. These compounds showed significant potential in reducing tumor volume and inhibiting tumor-induced angiogenesis, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-12-19-15(25-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVVWHNDLPACDT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

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